molecular formula C11H16BrNO3S B3004604 5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide CAS No. 1396880-05-9

5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide

Cat. No.: B3004604
CAS No.: 1396880-05-9
M. Wt: 322.22
InChI Key: MVAOEDLLOCDTEA-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C11H16BrNO3S and its molecular weight is 322.22. The purity is usually 95%.
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Mechanism of Action

Biological Activity

5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)furan-2-carboxamide, with the CAS number 1396880-05-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in drug development.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₆BrNO₃S
Molecular Weight322.22 g/mol
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination and amide formation. While specific synthetic routes for this compound are not extensively documented, related compounds have been synthesized using methods such as Suzuki-Miyaura cross-coupling, which has been shown to yield high purity and efficiency in similar furan derivatives .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of furan-based carboxamides. For instance, related compounds have demonstrated significant antibacterial activity against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Furan derivatives are increasingly recognized for their anticancer properties. A study on structurally similar compounds showed that modifications at the furan ring can enhance cytotoxicity against various cancer cell lines, including MCF-7 and Hep-2. The IC50 values for these compounds ranged from 3.25 µM to 42.30 µM, indicating promising therapeutic potential .

Study 1: Antibacterial Efficacy

In a comparative study, a series of furan derivatives were tested for their antibacterial efficacy. The compound exhibited notable activity against E. cloacae with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics .

Study 2: Anticancer Screening

A screening of various furan derivatives revealed that those with bromine substitutions showed enhanced activity against cancer cell lines. Specifically, the compound's structural features were linked to increased apoptosis in cancer cells, suggesting a mechanism involving the activation of pro-apoptotic pathways .

Structure-Activity Relationship (SAR)

Research indicates that the presence of halogen substituents (like bromine) on the furan ring contributes positively to biological activity. The hydroxyl group at the 2-position is also crucial for enhancing solubility and bioavailability, which are essential for therapeutic efficacy .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in bacterial resistance and cancer progression. These studies suggest that the compound can effectively bind to active sites, inhibiting target enzymes critical for bacterial survival and tumor growth .

Properties

IUPAC Name

5-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3S/c1-11(15,5-6-17-2)7-13-10(14)8-3-4-9(12)16-8/h3-4,15H,5-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAOEDLLOCDTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=CC=C(O1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.